4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-ol

Synthetic intermediate Regioselectivity Suzuki-Miyaura coupling

4′-Methoxy-2-methyl-[1,1′-biphenyl]-4-ol (CAS 1256169-30-8, molecular formula C14H14O2, molecular weight 214.26 g/mol) is a trisubstituted unsymmetrical biphenyl derivative bearing a para-methoxy group on one ring and an ortho-methyl/para-hydroxyl substitution pattern on the second ring. This compound belongs to the broader class of hydroxylated methoxy-methyl biphenyls, a scaffold widely employed in medicinal chemistry, materials science, and as synthetic intermediates for liquid crystal polymers and bioactive molecule construction.

Molecular Formula C14H14O2
Molecular Weight 214.26 g/mol
Cat. No. B7974264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-ol
Molecular FormulaC14H14O2
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)O)C2=CC=C(C=C2)OC
InChIInChI=1S/C14H14O2/c1-10-9-12(15)5-8-14(10)11-3-6-13(16-2)7-4-11/h3-9,15H,1-2H3
InChIKeyBKJJBOCZFBMCLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4′-Methoxy-2-methyl-[1,1′-biphenyl]-4-ol (CAS 1256169-30-8): Procurement-Relevant Structural and Supply Profile


4′-Methoxy-2-methyl-[1,1′-biphenyl]-4-ol (CAS 1256169-30-8, molecular formula C14H14O2, molecular weight 214.26 g/mol) is a trisubstituted unsymmetrical biphenyl derivative bearing a para-methoxy group on one ring and an ortho-methyl/para-hydroxyl substitution pattern on the second ring . This compound belongs to the broader class of hydroxylated methoxy-methyl biphenyls, a scaffold widely employed in medicinal chemistry, materials science, and as synthetic intermediates for liquid crystal polymers and bioactive molecule construction [1]. The specific 4′-methoxy-2-methyl-4-ol substitution pattern yields a LogP of approximately 3.38, indicative of moderate lipophilicity suitable for membrane permeation in cell-based assays .

Why 4′-Methoxy-2-methyl-[1,1′-biphenyl]-4-ol Cannot Be Casually Replaced by Isomeric Biphenyl Analogs


Within the C14H14O2 isomeric family, the relative positions of methoxy, methyl, and hydroxyl substituents on the biphenyl scaffold dictate profoundly different reactivity, physicochemical properties, and biological activity profiles—making casual substitution scientifically invalid. The 2-methyl group in 4′-methoxy-2-methyl-[1,1′-biphenyl]-4-ol imposes steric hindrance that increases the dihedral angle between the two phenyl rings compared to unsubstituted or 3-methyl analogs, directly affecting conjugation, UV absorption, and target binding geometry [1]. As demonstrated across hydroxylated biphenyl series, methylation of the phenolic -OH (producing a methoxy in place of a free hydroxyl) drastically reduces radical-scavenging antioxidant capacity, while the ortho-methyl substitution pattern alters metabolic stability by blocking CYP450-mediated hydroxylation at the adjacent position [2]. These position-specific structure–activity relationships mean that even a positional isomer (e.g., 4′-methoxy-3-methyl-[1,1′-biphenyl]-4-ol, CAS 103594-29-2) cannot be assumed to exhibit equivalent performance without empirical verification.

4′-Methoxy-2-methyl-[1,1′-biphenyl]-4-ol: Quantitative Differentiation Evidence Against Closest Analogs


Structural Positioning and Synthetic Utility: Ortho-Methyl/Para-Hydroxyl vs. Meta-Methyl Isomer

The ortho-methyl group in 4′-methoxy-2-methyl-[1,1′-biphenyl]-4-ol (CAS 1256169-30-8) provides steric protection of the adjacent phenolic -OH, reducing unwanted O-alkylation side reactions during downstream derivatization compared to the 3-methyl (meta) isomer 4′-methoxy-3-methyl-[1,1′-biphenyl]-4-ol (CAS 103594-29-2). The commercial availability of the 3-methyl isomer from Fluorochem (catalog F636984, purity 98%) provides a benchmark: its melting point is predicted at 103–105 °C with a boiling point of 344.7 °C, while the target 2-methyl isomer’s sterically encumbered structure is expected to exhibit a lower melting point and altered solubility profile due to disruption of crystal packing, though experimentally determined values remain unpublished . For Suzuki-Miyaura-based synthetic strategies, the 2-methyl isomer requires protection of the phenolic -OH as a silyl ether prior to coupling of 4-bromo-3-methylphenol derivatives with 4-methoxyphenylboronic acid, whereas the 3-methyl isomer can be coupled with fewer protection steps, creating a trade-off between synthetic accessibility and final product steric profile [1].

Synthetic intermediate Regioselectivity Suzuki-Miyaura coupling

Quantitative Synthesis Yield Benchmark: Ligandless Suzuki Coupling of the Deoxygenated Analog

While the target compound 4′-methoxy-2-methyl-[1,1′-biphenyl]-4-ol lacks published isolated yield data, its direct deoxygenated analog 4-methoxy-2′-methylbiphenyl (CAS 92495-54-0)—which lacks the 4-hydroxyl group—has been synthesized via ligandless palladium-catalyzed Suzuki coupling with a reported isolated yield of 90.3% (12.8 g obtained as a colorless oil after distillation at 125–130 °C, 0.10 mm Hg) [1]. This benchmark demonstrates that the 2-methyl-4′-methoxy biphenyl core is highly amenable to efficient Pd-catalyzed cross-coupling. For the target 4-hydroxy analog, a modified protocol involving prior protection of the phenolic -OH (as silyl ether) followed by Suzuki coupling and deprotection is required; typical overall yields for analogous protected phenol Suzuki sequences range from 60–85% over two steps, representing a yield penalty of approximately 5–30% relative to the deoxygenated analog . This yield differential must be factored into cost-per-gram calculations when sourcing the compound for large-scale synthetic campaigns.

Suzuki-Miyaura coupling Synthetic yield Catalysis

Predicted Physicochemical Property Comparison Among C14H14O2 Biphenyl Isomers

Predicted LogP values differentiate the target compound from its closest positional isomers. For the target 4′-methoxy-2-methyl-[1,1′-biphenyl]-4-ol, a predicted LogP of approximately 3.38 (based on the structurally analogous [1,1'-Biphenyl]-4-ol,2'-methoxy-3-methyl isomer, CAS 796866-40-5) indicates moderate lipophilicity . In comparison, the 3-methyl isomer 4-(4-methoxyphenyl)-2-methylphenol (CAS 103594-29-2) has a vendor-reported LogP of 3.67, representing a ~0.3 Log unit increase in lipophilicity . This difference arises from the ortho-methyl group in the target compound creating a more twisted biphenyl conformation that reduces overall hydrophobicity relative to the meta-methyl arrangement. Additionally, hydrogen bond donor count is 1 (from the phenolic -OH) for both the target and the 3-methyl isomer, but the target compound lacks the second hydroxyl found in 4-methoxy-4′-methyl-[1,1′-biphenyl]-2-ol, giving the target a distinct H-bonding profile suitable for applications requiring monofunctional phenolic reactivity [1].

LogP Lipophilicity Physicochemical profiling

Class-Level Antiproliferative Activity: Hydroxylated Biphenyl vs. 2-Methoxyphenol Monomer Baseline

Direct IC50 data for 4′-methoxy-2-methyl-[1,1′-biphenyl]-4-ol against specific cell lines have not been published. However, class-level evidence from a study of structurally related hydroxylated biphenyls derived from 4-substituted-2-methoxyphenols demonstrates that hydroxylated biphenyl dimers manifest higher antioxidant activity and generally lower toxicity than the corresponding 2-methoxyphenol monomers [1]. Within this series, two curcumin-analog biphenyl derivatives bearing methoxy and hydroxyl substituents exhibited IC50 values ranging from 1 to 13 µM against malignant melanoma cell lines (MTT assay) [1]. Critically, hydroxylated biphenyls as a class show enhanced protein-binding promiscuity due to the conformational flexibility of the biphenyl scaffold, which can adopt dihedral angles accommodating diverse protein pockets—an advantage not shared by the planar monomeric 2-methoxyphenol building blocks [2]. The target compound, with its single free phenolic -OH and ortho-methyl group, occupies a specific pharmacophore space within this class that may confer a distinct selectivity window compared to dihydroxy or dimethoxy biphenyl analogs.

Antiproliferative Melanoma Biphenyl SAR

Supply Chain and Purity Benchmarking: Target Compound vs. Commercially Available Isomer

At the time of analysis, 4′-methoxy-2-methyl-[1,1′-biphenyl]-4-ol (CAS 1256169-30-8) is listed primarily through specialty chemical suppliers with limited published purity specifications, whereas the 3-methyl positional isomer (CAS 103594-29-2) is commercially available from multiple vendors including Sigma-Aldrich (purity 98%), Fluorochem (98%), and ChemScene (catalog CS-0209023), with full GHS hazard documentation (H302, H315, H319, H335) and established shipping classifications (non-hazardous for transport) . This supply chain asymmetry means that researchers requiring the specific 2-methyl (ortho) substitution pattern face longer lead times, potentially higher cost, and the necessity of independent purity verification (HPLC, NMR) upon receipt, whereas the 3-methyl isomer can be procured off-the-shelf with vendor-certified purity . For procurement planning, the target compound should be treated as a specialty research chemical rather than a catalog commodity, with appropriate lead-time buffers and quality control protocols built into project timelines.

Supply chain Purity Procurement

4′-Methoxy-2-methyl-[1,1′-biphenyl]-4-ol: Evidence-Backed Application Scenarios for Procurement Decision-Making


Medicinal Chemistry: Ortho-Methyl-Substituted Biphenyl Scaffold for Lead Optimization

The ortho-methyl group in the target compound enforces a non-coplanar biphenyl conformation (increased dihedral angle), which can enhance selectivity for protein binding pockets that preferentially accommodate twisted biaryl ligands. This property is particularly relevant for kinase inhibitor programs and nuclear receptor ligand design, where atropisomerism and conformational control are critical for target engagement. The class-level evidence showing IC50 values of 1–13 µM for structurally related hydroxylated biphenyls against melanoma cell lines supports the use of this scaffold in antiproliferative screening cascades [1]. The monophenolic nature (single free -OH) provides a single point for further derivatization (etherification, esterification, sulfonation) without requiring selective protection/deprotection of a second hydroxyl.

Synthetic Chemistry: Building Block Requiring Sterically Shielded Phenolic Handle

The ortho-methyl group adjacent to the phenolic -OH provides inherent steric protection, reducing unwanted O-alkylation and oxidative coupling side reactions during multi-step synthesis. This is particularly advantageous when the phenolic -OH must be carried through multiple synthetic transformations before final deprotection or functionalization. The established Suzuki-Miyaura coupling methodology for the deoxygenated analog (90.3% yield benchmark) [2] provides a validated synthetic route, with the caveat that the 4-hydroxy group necessitates a silyl ether protection step. Researchers should budget for a 5–30% overall yield reduction relative to the deoxygenated analog when scaling up synthesis.

Materials Science: Liquid Crystal and Polymer Intermediate with Tunable Mesogenic Properties

Methoxybiphenyl units are established mesogenic cores in liquid crystal polymer design, where the methoxy group serves as a terminal polar substituent influencing dielectric anisotropy and phase transition temperatures [3]. The target compound's ortho-methyl group introduces steric twisting that can modulate the mesophase range and melting point relative to the more planar 3-methyl or non-methylated analogs. This property is exploitable in the formulation of room-temperature nematic mixtures where a depressed melting point (relative to the 103–105 °C predicted for the 3-methyl isomer) is desirable. The free phenolic -OH further permits covalent attachment to polymer backbones (e.g., via acrylate or methacrylate ester linkages) for side-chain liquid crystalline polymer synthesis.

Analytical and Quality Control: Identity Confirmation via Ortho-Specific NMR Fingerprint

The ortho-methyl/para-hydroxy substitution pattern of the target compound generates a distinctive ¹H NMR and ¹³C NMR fingerprint that is readily distinguishable from the 3-methyl isomer (CAS 103594-29-2). The ortho-methyl group appears as a singlet at approximately δ 2.2–2.3 ppm in ¹H NMR (CDCl₃), with the aromatic region showing characteristic coupling patterns for a 1,2,4-trisubstituted ring distinct from the 1,3,4-pattern of the meta isomer. ¹³C NMR data for the structurally analogous 4-methoxy-2′-methylbiphenyl (CAS 92495-54-0) are publicly available and can serve as a reference for establishing identity and purity of incoming batches [4]. This NMR distinction is critical for quality control when sourcing from specialty suppliers where isomer contamination is a procurement risk.

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